5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole
Overview
Description
The compound “5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a type of heterocyclic compound. Tetrazoles are known for their high nitrogen content and are often used in pharmaceuticals and agrochemicals .
Scientific Research Applications
Crystal Structure and Docking Studies
The compound has been analyzed through X-ray crystallography and molecular docking studies. Tetrazole derivatives, including variants of the mentioned compound, exhibit planar tetrazole rings and aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups. Molecular docking studies have been conducted to understand the orientation and interaction of these molecules within the active site of enzymes, such as the cyclooxygenase-2 enzyme (Al-Hourani et al., 2015).
Quantum Mechanical Studies
Quantum mechanical studies have been conducted on similar organic compounds for their potential applications in light harvesting. These studies involve geometry optimization using density functional theory, exploring electron distribution, intermolecular interactions, and nonlinear optical properties (Mary et al., 2019).
Synthesis and Structural Analysis
The synthesis of similar tetrazole derivatives and their molecular structure determination using X-ray crystallography has been explored. The studies focus on the crystallization, cell dimensions, and intermolecular interactions of these compounds. Their potential interaction with the cyclooxygenase-2 enzyme is also a subject of interest (Al-Hourani et al., 2020).
Fluorescent Molecular Probes
Derivatives of similar compounds have been synthesized for use as fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence and significant Stokes shift, can be utilized in studying various biological events and processes (Diwu et al., 1997).
Tetrazole Synthon Applications
Research on 5-methylsulfonyl-1-phenyltetrazole, a similar compound, has been conducted to understand its use as a universal synthon in the synthesis of tetrazoles with various structures. This highlights its potential in synthesizing functionally substituted tetrazoles (Gol'tsberg & Koldobskii, 1996).
Antimycobacterial Agents
Hydrazone derivatives bearing the 1,2,4-triazole moiety, similar to the compound , have been studied for their potential as antimycobacterial agents. These studies involve synthesis, characterization, and screening for antimycobacterial activities, highlighting the medical application potential of such compounds (Özadali Sari et al., 2018).
properties
IUPAC Name |
5-(2-chloro-4-methylsulfonylphenyl)-1-(2,4-difluorophenyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N4O2S/c1-24(22,23)9-3-4-10(11(15)7-9)14-18-19-20-21(14)13-5-2-8(16)6-12(13)17/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDQMMNYYNESCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=NN=NN2C3=C(C=C(C=C3)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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